molecular formula C32H38N6O7S B10837679 cyclo[D-Asp-Pro-D-Gly(thien-2-yl)-Leu-D-Trp]

cyclo[D-Asp-Pro-D-Gly(thien-2-yl)-Leu-D-Trp]

Cat. No. B10837679
M. Wt: 650.7 g/mol
InChI Key: KXUDUVUGZWJNHV-QEXRHJMMSA-N
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Description

BQ-518 is a synthetic peptide that acts as an endothelin receptor type A antagonist. It was initially developed by MSD (Japan) Co., Ltd. for potential therapeutic applications in cardiovascular diseases, particularly hypertension .

Preparation Methods

Synthetic Routes and Reaction Conditions

BQ-518 is synthesized through peptide synthesis techniques. The process involves the sequential addition of amino acids to form the desired peptide chain. The synthesis is typically carried out using solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid resin support. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

The industrial production of BQ-518 follows similar principles as laboratory-scale synthesis but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high efficiency and reproducibility. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

BQ-518 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced peptides .

Scientific Research Applications

    Chemistry: BQ-518 is used as a model compound to study peptide synthesis and modification techniques.

    Biology: The compound is employed in research to understand the role of endothelin receptors in cellular processes.

    Medicine: BQ-518 has been investigated for its therapeutic potential in treating cardiovascular diseases, particularly hypertension.

    Industry: The compound is used in the development of new peptide-based drugs and therapeutic agents.

Mechanism of Action

BQ-518 exerts its effects by antagonizing endothelin receptor type A. This receptor is involved in the regulation of vascular tone and blood pressure. By blocking the receptor, BQ-518 prevents the binding of endothelin-1, a potent vasoconstrictor, thereby leading to vasodilation and reduced blood pressure .

properties

Molecular Formula

C32H38N6O7S

Molecular Weight

650.7 g/mol

IUPAC Name

2-[(3R,6R,9S,12S,15S)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-thiophen-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid

InChI

InChI=1S/C32H38N6O7S/c1-17(2)13-21-28(41)34-22(14-18-16-33-20-8-4-3-7-19(18)20)29(42)36-23(15-26(39)40)32(45)38-11-5-9-24(38)30(43)37-27(31(44)35-21)25-10-6-12-46-25/h3-4,6-8,10,12,16-17,21-24,27,33H,5,9,11,13-15H2,1-2H3,(H,34,41)(H,35,44)(H,36,42)(H,37,43)(H,39,40)/t21-,22+,23+,24-,27+/m0/s1

InChI Key

KXUDUVUGZWJNHV-QEXRHJMMSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N1)C3=CC=CS3)CC(=O)O)CC4=CNC5=CC=CC=C54

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C3=CC=CS3)CC(=O)O)CC4=CNC5=CC=CC=C54

Origin of Product

United States

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